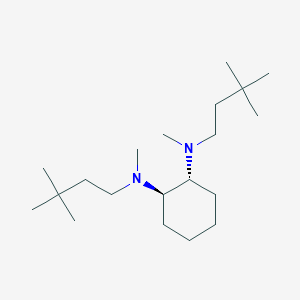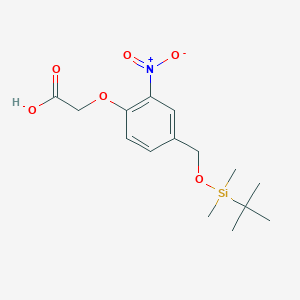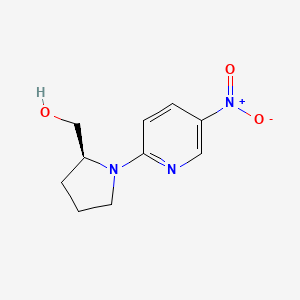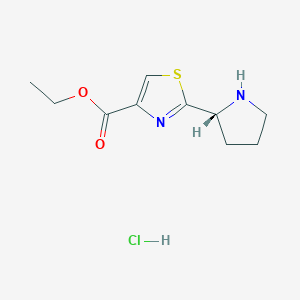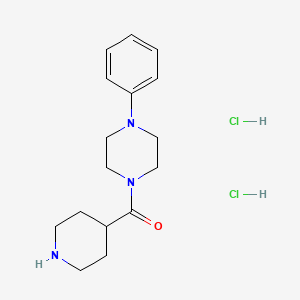
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
Overview
Description
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride, also known as 4PPM, is a drug-like compound with a variety of potential uses. It is a synthetic compound with a molecular structure consisting of four piperidin-4-yl groups and one phenylpiperazin-1-yl group connected by a methanoic acid group. 4PPM has been studied for its potential applications in areas such as drug synthesis, drug delivery, and drug discovery.
Scientific Research Applications
Crystal Structure Analysis
Research has delved into the crystal structure of related compounds, providing insights into molecular configurations and interactions. For instance, the crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone was studied, revealing significant intermolecular hydrogen bonding patterns (Revathi et al., 2015).
Tubulin Polymerization Inhibition in Cancer Research
A significant application is in cancer research, where derivatives of this compound have been found to inhibit tubulin polymerization, a crucial process in cell division. This inhibition is associated with the induction of G2/M phase cell cycle blockade in cancer cells (Prinz et al., 2017).
Acetylcholinesterase Inhibition
Another area of interest is in the design of inhibitors for acetylcholinesterase, an enzyme linked with neurodegenerative diseases. Arylisoxazole‐Phenylpiperazine derivatives have been synthesized, showing potential as acetylcholinesterase inhibitors (Saeedi et al., 2019).
Insecticidal Activity
Additionally, novel piperidine derivatives have shown promising insecticidal activities, particularly against armyworms, showcasing the compound's potential in agricultural applications (Ding et al., 2019).
Synthesis and Structural Optimization
Research also focuses on the synthesis and optimization of these compounds, exploring various structural modifications to enhance their effectiveness in different applications, such as antimicrobial and antitubercular activities (Bisht et al., 2010).
Neuroprotective Activities
Lastly, studies have been conducted to evaluate the neuroprotective effects of certain derivatives, offering potential therapeutic avenues for neurodegenerative diseases (Zhong et al., 2020).
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15;;/h1-5,14,17H,6-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMODCJOKCHOAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661723 | |
| Record name | (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride | |
CAS RN |
1184996-07-3 | |
| Record name | (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



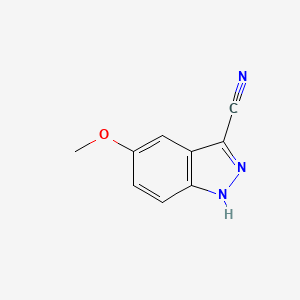
![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)
![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)
![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)

